REACTION_CXSMILES
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[CH2:1]=[CH:2][CH3:3].[CH3:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[CH3:11]>>[CH3:4][C:5]1[CH:6]=[CH:7][C:8]([CH:2]([CH3:3])[CH3:1])=[CH:9][C:10]=1[CH3:11]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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CC1=C(C=C(C=C1)C(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |